molecular formula C12H16 B142065 Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b CAS No. 147085-41-4

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b

Cat. No. B142065
M. Wt: 160.25 g/mol
InChI Key: FYDSNZCHHOHBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], also known as 1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b, is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. 3.1.02,4.07,9]decane].

Mechanism Of Action

The mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to induce apoptosis in cancer cells, which could be a potential mechanism for its antitumor activity.

Biochemical And Physiological Effects

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

One of the major advantages of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its unique structure, which makes it an attractive target for drug development. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit potent biological activity at relatively low concentrations, which could be useful in the development of new therapeutics. However, one of the limitations of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. One area of interest is the development of new drugs based on the structure of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. Additionally, further research is needed to fully understand the mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and its potential applications in the treatment of various diseases. Finally, more efficient and scalable synthesis methods for Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] could be developed to facilitate its use in laboratory experiments and drug development.
Conclusion:
In conclusion, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties, as well as its ability to modulate ion channels. While there are limitations to its use in laboratory experiments, the development of new drugs based on Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and further research into its mechanism of action could lead to new treatments for various diseases.

Synthesis Methods

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] can be synthesized through a variety of methods, including the Diels-Alder reaction, radical cyclization, and photochemical cycloaddition. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a cyclopentadiene and a dienophile. This reaction leads to the formation of a spirocyclic compound that can be further modified to obtain Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane].

Scientific Research Applications

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been investigated for its ability to modulate ion channels, which could be useful in the treatment of various neurological disorders.

properties

CAS RN

147085-41-4

Product Name

Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]

InChI

InChI=1S/C12H16/c1-2-12(1)10-4-6-3-7(6)11(12)9-5-8(9)10/h6-11H,1-5H2

InChI Key

FYDSNZCHHOHBAL-UHFFFAOYSA-N

SMILES

C1CC12C3CC4CC4C2C5C3C5

Canonical SMILES

C1CC12C3CC4CC4C2C5C3C5

Origin of Product

United States

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